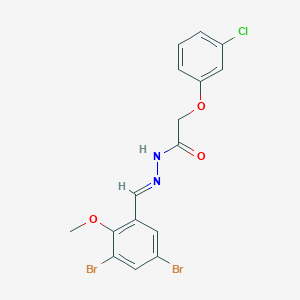![molecular formula C12H16N2O5S2 B5553217 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5553217.png)
1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonamide derivatives typically involves the coupling of specific sulfonyl chlorides with nitrogen-containing rings such as piperidine under controlled conditions, followed by substitution reactions to introduce various functional groups. For example, Khalid et al. (2013) synthesized 2-O-substituted derivatives of a sulfonamide compound, highlighting the versatility of sulfonamide chemistry in generating diverse molecular entities (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a nitrogen atom of the piperidine ring. This structural motif is crucial for the compound's biological and chemical properties. Studies like those by Naveen et al. (2015), which focus on the crystal and molecular structure analysis of related compounds, provide insights into the conformation and geometric parameters that define the stability and reactivity of such molecules (Naveen et al., 2015).
Chemical Reactions and Properties
Compounds with a piperidine sulfonyl structure are reactive towards nucleophiles and can undergo various chemical transformations, including amide formation, sulfonylation, and cyclization reactions. The work by Lee and Kim (1993) on the reactions of dithiazoles with alkylamines to form disulfides and cyanoformamidines illustrates the reactivity of nitrogen-containing rings and their potential for generating novel compounds with unique properties (Lee & Kim, 1993).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting point, and crystallinity, are influenced by the nature of the substituents on the piperidine ring and the overall molecular structure. Studies on the crystal structures of proton-transfer compounds by Smith et al. (2011) provide a basis for understanding the solid-state properties of sulfonamide derivatives and their interactions in the crystalline phase (Smith et al., 2011).
科学的研究の応用
Hydrogen Bonding and Molecular Interactions
One foundational aspect of this compound’s application lies in its role in studying hydrogen bonding and molecular interactions. Research by Smith, Wermuth, and Sagatys (2011) on proton-transfer compounds, including structures related to piperidine and sulfonamides, emphasizes the importance of understanding hydrogen-bonding patterns in designing molecules with specific properties. Their work elucidates the comparative structural features of such compounds, shedding light on the intricacies of molecular architecture and its implications for chemical reactivity and stability (Smith, Wermuth, & Sagatys, 2011).
Pharmacological Applications
The pharmacological relevance of related sulfone and piperidine derivatives is underscored by research into their structure-activity relationships. For instance, Xue et al. (2004) explored the development of TNF-alpha converting enzyme (TACE) inhibitors, highlighting the potential of these compounds in therapeutic applications, particularly in inflammation and autoimmune diseases. Their work demonstrates the efficacy of sulfonyl hydroxamic acids as potent TACE inhibitors, offering insights into the design of drugs targeting inflammatory pathways (Xue et al., 2004).
Anticancer Research
In the realm of anticancer research, the synthesis and evaluation of propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole have been investigated for their anticancer properties. Rehman et al. (2018) synthesized a series of these derivatives and assessed their efficacy against cancer cell lines, identifying compounds with significant anticancer activity. This research highlights the potential of piperidine derivatives as scaffolds for developing novel anticancer agents (Rehman et al., 2018).
Catalytic Applications
The catalytic capabilities of piperidine derivatives have also been explored, as evidenced by the work of Wang et al. (2006), who developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts. Their research demonstrates the potential of these compounds in hydrosilylation reactions, offering a new avenue for the synthesis of asymmetric compounds with high yields and enantioselectivity (Wang et al., 2006).
Safety and Hazards
特性
IUPAC Name |
1-[5-(methylcarbamoyl)thiophen-3-yl]sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c1-13-11(15)10-6-9(7-20-10)21(18,19)14-4-2-8(3-5-14)12(16)17/h6-8H,2-5H2,1H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATUNHYGWHGDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)
![2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5553155.png)
![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)
![1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5553175.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5553181.png)

![2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5553195.png)

![methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5553199.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B5553203.png)
![8-[2-(4-fluorophenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5553210.png)
![(3aR*,6S*)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-2-(2-piperidin-1-ylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5553221.png)
![1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5553227.png)